molecular formula C8H6BrN3 B1441451 4-(4-bromo-1H-pyrazol-1-yl)pyridine CAS No. 1179072-77-5

4-(4-bromo-1H-pyrazol-1-yl)pyridine

Cat. No. B1441451
M. Wt: 224.06 g/mol
InChI Key: OMMHWBMJGFPIOU-UHFFFAOYSA-N
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Description

“4-(4-bromo-1H-pyrazol-1-yl)pyridine” is a compound with the CAS Number: 1179072-77-5. It has a molecular weight of 224.06 and its IUPAC name is 4-(4-bromo-1H-pyrazol-1-yl)pyridine .


Molecular Structure Analysis

The InChI code for “4-(4-bromo-1H-pyrazol-1-yl)pyridine” is 1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H . This indicates the molecular structure of the compound. Further structural analysis can be found in the crystal structure of E. coli GyraseB 24kDa in complex with 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide .

Its molecular weight is 224.06 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Synthesis of 1,4’-bipyrazoles

    • Application : “4-(4-bromo-1H-pyrazol-1-yl)pyridine” can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
  • Preparation of solid hexacoordinate complexes

    • Application : “4-(4-bromo-1H-pyrazol-1-yl)pyridine” may be used in the preparation of solid hexacoordinate complexes .
    • Method : The preparation of these complexes typically involves the reaction of “4-(4-bromo-1H-pyrazol-1-yl)pyridine” with dimethyl- and divinyl-tindichloride . The specific experimental procedures and parameters would depend on the desired product and reaction conditions.
  • Synthesis of Imidazole Containing Compounds

    • Application : “4-(4-bromo-1H-pyrazol-1-yl)pyridine” can be used in the synthesis of imidazole containing compounds .
  • Cycloaddition of Diazo Compounds and Alkynyl Bromides

    • Application : “4-(4-bromo-1H-pyrazol-1-yl)pyridine” can be used in the cycloaddition of diazo compounds and alkynyl bromides .
    • Results : The outcome of this application is the successful synthesis of 3,5-diaryl-4-bromo-3 H -pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1 H -pyrazoles . The yield, purity, and other quantitative data would depend on the specific experimental conditions.
  • Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride

    • Application : “4-(4-bromo-1H-pyrazol-1-yl)pyridine” can be used in the synthesis of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride .
  • Synthesis of Bioactive Chemicals

    • Application : “4-(4-bromo-1H-pyrazol-1-yl)pyridine” can be used as a scaffold in the synthesis of bioactive chemicals .

Safety And Hazards

The safety data sheet for “4-(4-bromo-1H-pyrazol-1-yl)pyridine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMHWBMJGFPIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)pyridine

Synthesis routes and methods

Procedure details

To a solution of 4-(1H-pyrazol-1-yl)pyridine (Intermediate 7; 1.1 g; 7.5 mmol) in acetic acid (10 mL) was added a solution of bromine (6 mL) in acetic acid (10 mL) dropwise. The reaction mixture was stirred for 4 hours, diluted with saturated aqueous Na2S2O3 (20 mL), and extracted with DCM (10 mL×3). The combined organic layers were washed with saturated aqueous NaHCO3 (20 mL), water (20 mL), brine (20 mL), dried over anhydrous Na2SO4, filtered, and concentrated to afford 936 mg (55%) of the title compound as a pink solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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